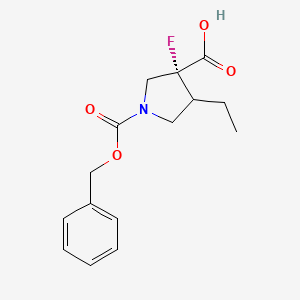

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid

Beschreibung

This compound is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N1 position, an ethyl substituent at C4, and a fluorine atom at C2. Its stereochemistry (3R,4R) distinguishes it from other diastereomers and significantly impacts its physicochemical and biological properties. Pyrrolidine-based structures are prevalent in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for enzyme inhibitors and drug candidates .

Eigenschaften

Molekularformel |

C15H18FNO4 |

|---|---|

Molekulargewicht |

295.31 g/mol |

IUPAC-Name |

(3R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H18FNO4/c1-2-12-8-17(10-15(12,16)13(18)19)14(20)21-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,18,19)/t12?,15-/m0/s1 |

InChI-Schlüssel |

OHVVZHBROYAPPL-CVRLYYSRSA-N |

Isomerische SMILES |

CCC1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CCC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.

Introduction of the Fluoro Group: The fluoro substituent can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.

Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro substituent can enhance binding affinity to certain enzymes or receptors, while the benzyloxycarbonyl group can facilitate interactions with hydrophobic pockets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Stereochemical Variants

- (3R,4S)-1-Cbz-4-ethylpyrrolidine-3-carboxylic Acid (CAS 1428243-25-7) :

This diastereomer shares the ethyl and Cbz groups but differs in stereochemistry (4S instead of 4R). Stereochemical variations can alter hydrogen-bonding patterns and receptor binding. For example, the (3R,4R) configuration may enhance interactions with chiral enzyme active sites compared to the (3R,4S) form, as seen in related ureido-pyrrolidine inhibitors .

Substituent Effects

Alkyl Chain Modifications

- However, the shorter chain may diminish hydrophobic interactions in biological targets .

Halogenation

- (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic Acid :

Bromine introduces steric bulk and polarizability, which can enhance π-π stacking but reduce metabolic stability compared to fluorine. Fluorine’s electronegativity in the target compound may improve metabolic resistance and mimic hydroxyl groups in enzyme substrates .

Protecting Group Variations

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5): The tert-butoxycarbonyl (Boc) group, unlike Cbz, is acid-labile and requires milder deprotection conditions (e.g., trifluoroacetic acid). Cbz, removed via hydrogenolysis, is preferred in hydrogenation-tolerant syntheses. Boc-protected analogs may exhibit better stability under basic conditions .

Table 1: Key Properties of Selected Analogs

*Calculated based on molecular formula.

Biologische Aktivität

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring with a benzyloxycarbonyl group and a fluorine atom at the 3-position. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For example, compounds containing a pyrrolidine moiety have shown:

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Cholinesterase Inhibition : Analogues have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer’s disease treatment .

Biological Activity Overview

The following table summarizes the biological activities associated with (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid and related compounds:

Case Studies

- Anticancer Efficacy : A study demonstrated that a derivative of the compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism involved the activation of apoptotic pathways through IKKb inhibition, highlighting the compound's potential as an anticancer agent .

- Neuroprotective Effects : Research indicated that similar pyrrolidine derivatives could protect neuronal cells by inhibiting cholinesterase enzymes, thus enhancing acetylcholine levels in the brain—crucial for cognitive function in Alzheimer's patients .

Recent Advances

Recent studies have focused on synthesizing new analogues with enhanced potency and selectivity for specific biological targets. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.